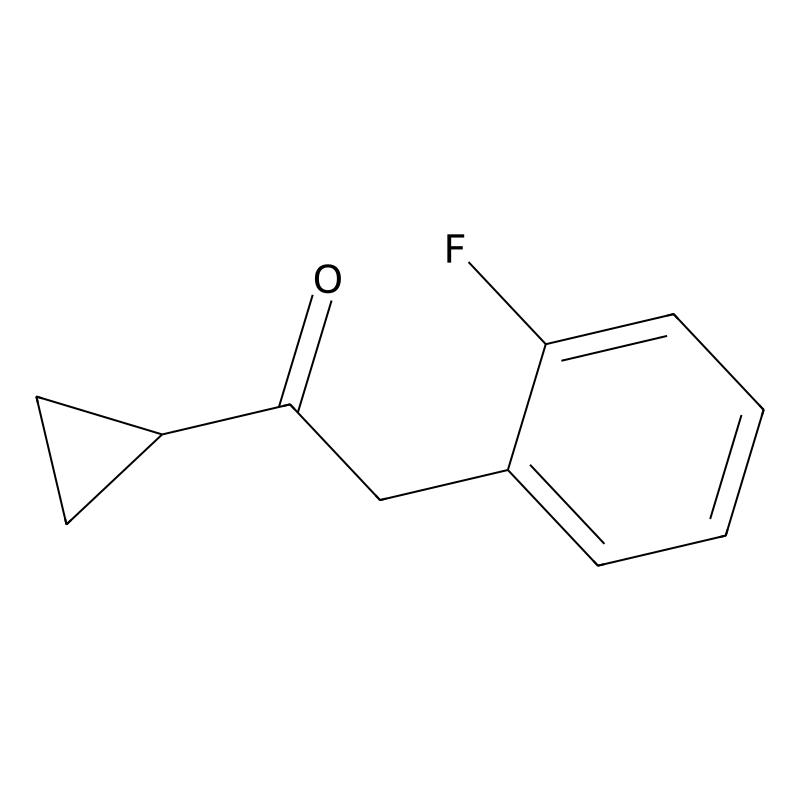

Cyclopropyl 2-fluorobenzyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Use in Cardiovascular Diseases

Field: Medical and Pharmaceutical Research

Summary: This compound is used as an intermediate in the synthesis of the drug Clopidogrel Clopidogrel is an antiplatelet medication used to prevent blood clots in people with cardiovascular disease.

Methods: The compound is used in the chemical synthesis of Clopidogrel. .

Use in Chemical Synthesis

Field: Organic Chemistry

Summary: This compound is a type of fluorinated building block Fluorinated compounds are often used in medicinal chemistry due to the unique properties of fluorine, such as its small size and high electronegativity

Methods: The compound can be used in various chemical reactions to synthesize more complex molecules. .

Results: The use of this compound in chemical synthesis is likely to be diverse and context-dependent, often determined by the specific goals of the research project

Cyclopropyl 2-fluorobenzyl ketone is an organic compound characterized by the molecular formula CHFO and a molecular weight of 178.21 g/mol. It appears as a colorless to light orange or yellow clear liquid with a boiling point of 61 °C at 0.2 mmHg and a flash point of 108 °C . The compound is notable for its purity, typically exceeding 98% as determined by gas chromatography . The structure features a cyclopropyl group attached to a 2-fluorobenzyl moiety, which contributes to its unique chemical properties.

There's no documented information on CFBK's mechanism of action in biological systems or its interaction with other compounds.

The biological activity of cyclopropyl 2-fluorobenzyl ketone has been linked primarily to its role as an intermediate in pharmaceutical compounds. Its structural characteristics may influence the pharmacological properties of derivatives synthesized from it. For example, derivatives have shown potential in antithrombotic applications due to their ability to inhibit platelet aggregation .

Several methods for synthesizing cyclopropyl 2-fluorobenzyl ketone have been reported. A notable method involves the use of ethyl acetate and various reagents under reflux conditions, followed by purification through distillation and extraction processes. The yield obtained from this method can reach approximately 69.6% . The synthesis typically requires careful control of reaction conditions, including temperature and the presence of solvents.

Cyclopropyl 2-fluorobenzyl ketone finds applications primarily in medicinal chemistry as an intermediate for synthesizing pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in cardiovascular treatments due to their antithrombotic properties. Additionally, the compound may be used in research settings for studying reaction mechanisms involving cyclopropane derivatives.

Interaction studies involving cyclopropyl 2-fluorobenzyl ketone often focus on its reactivity with biological targets or other chemical entities. Research has indicated that the compound's unique structure allows it to interact favorably with enzymes involved in platelet aggregation, thereby enhancing its potential as a therapeutic agent . Further studies could elucidate its interactions at the molecular level, providing insights into its efficacy and safety profiles.

Cyclopropyl 2-fluorobenzyl ketone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cyclopropylbenzyl ketone | CHO | Lacks fluorine; used in various organic syntheses |

| 2-Fluorobenzyl ketone | CHF | No cyclopropane; different reactivity profile |

| Prasugrel | CHFNOS | Antithrombotic agent derived from cyclopropyl structures |

Cyclopropyl 2-fluorobenzyl ketone is unique due to the combination of the cyclopropane ring and fluorine substitution on the benzene ring, which influences both its chemical reactivity and biological activity compared to other compounds listed above.

Traditional Cyclopropane Ring Formation Techniques

Traditional cyclopropane ring formation represents the foundational approach to synthesizing cyclopropyl 2-fluorobenzyl ketone and related structures. The most established methodologies rely on carbene and carbenoid chemistry, with the Simmons-Smith reaction serving as the cornerstone technique for stereospecific cyclopropane synthesis. The Simmons-Smith reaction employs diiodomethane in combination with zinc-copper couple to generate iodomethylzinc iodide, an organozinc carbenoid that reacts with alkenes to form cyclopropanes through a concerted cheletropic mechanism.

The mechanistic pathway of the Simmons-Smith reaction proceeds through a butterfly-shaped transition state where the carbenoid species delivers the methylene unit simultaneously to both carbons of the double bond. This concerted mechanism ensures stereospecific addition, preserving the configuration of the starting alkene in the cyclopropane product. The reaction demonstrates exceptional functional group tolerance, accommodating alkynes, carbonyls, alcohols, and ethers without significant interference. Temperature control proves critical, with optimal conditions typically maintained between 5 degrees Celsius and 65 degrees Celsius depending on the specific substrate and desired selectivity.

For the specific synthesis of cyclopropyl 2-fluorobenzyl ketone, patent literature describes a sophisticated Grignard-based approach that incorporates traditional cyclopropanation principles. The methodology involves sequential treatment of isopropyl bromide with magnesium in tetrahydrofuran at 65 degrees Celsius to generate the Grignard reagent, followed by addition of 2-fluoro benzyl acetic acid at 15 degrees Celsius. The subsequent incorporation of methyl cyclopropyl carboxylate at 5 degrees Celsius, followed by reflux conditions at 65 degrees Celsius for 2-3 hours, yields the target ketone with 99 percent high-performance liquid chromatography purity.

The Furukawa modification represents a significant advancement in traditional cyclopropanation methodology, substituting the zinc-copper couple with diethylzinc to enhance reactivity and reduce reaction times. This modification proves particularly beneficial for electron-deficient substrates and sterically hindered alkenes. The enhanced nucleophilicity of the resulting carbenoid species enables cyclopropanation under milder conditions while maintaining the stereospecific nature of the transformation.

Asymmetric variants of the Simmons-Smith reaction have been developed using chiral auxiliaries, particularly boronic acid esters in the presence of allylic hydroxyl directing groups. These methodologies enable enantioselective cyclopropanation with excellent stereochemical control, achieving enantioselectivities exceeding 90 percent in many cases. The requirement for hydroxyl group direction limits substrate scope but provides unprecedented stereochemical precision for appropriate substrates.

Diazoalkane-mediated cyclopropanation offers an alternative traditional approach, particularly useful for the synthesis of substituted cyclopropanes. Diazomethane, despite its hazardous nature, provides a versatile carbene source for cyclopropane formation through photolytic or thermal decomposition. The Büchner-Curtius-Schlotterbeck reaction extends this methodology to ketone homologation, enabling the preparation of cyclopropyl ketones through reaction of aldehydes or ketones with aliphatic diazoalkanes.

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling represents a powerful and increasingly important approach for constructing cyclopropyl 2-fluorobenzyl ketone derivatives and related structures. The Suzuki-Miyaura cross-coupling reaction has emerged as a particularly versatile methodology, enabling the installation of cyclopropyl groups into aromatic and heteroaromatic systems under mild conditions with excellent functional group tolerance.

Potassium cyclopropyltrifluoroborate serves as a superior coupling partner compared to traditional cyclopropylboronic acid, offering enhanced stability and reduced propensity for protodeborylation. The trifluoroborate salt can be stored indefinitely without decomposition, eliminating the need for large excesses typically required with boronic acids. Palladium-catalyzed cross-coupling of potassium cyclopropyltrifluoroborate with aryl chlorides proceeds efficiently under standard conditions, accommodating electron-rich, electron-poor, and sterically hindered substrates with yields ranging from moderate to excellent.

The scope of aryl chloride electrophiles in cyclopropyl cross-coupling encompasses diverse substitution patterns and functional groups. Electron-withdrawing substituents such as esters, ketones, aldehydes, and nitriles are well-tolerated, as are electron-donating groups including methoxy and alkyl substituents. Heteroaryl chlorides also participate effectively in these transformations, expanding the structural diversity accessible through this methodology. The ability to couple with readily available and inexpensive aryl chlorides represents a significant practical advantage over methods requiring more reactive bromide or iodide electrophiles.

Advanced cross-coupling methodologies have been developed for the construction of more complex cyclopropyl-containing structures. Palladium-catalyzed cross-coupling of tertiary cyclopropyl carbagermatranes with acyl chlorides provides direct access to cyclopropyl ketone derivatives. This methodology tolerates derivatives of acryloyl chloride and aliphatic acyl chlorides, enabling the introduction of diverse functionalized cyclopropane groups and acyl moieties in a single transformation. The use of carbagermatrane reagents offers enhanced stability and reactivity compared to traditional organometallic coupling partners.

Carbon-carbon bond forming reactions between cyclopropyl units and sp3-hybridized electrophiles present unique challenges due to the reduced reactivity of alkyl halides toward oxidative addition. However, specialized conditions have been developed to enable efficient coupling between potassium cyclopropyltrifluoroborate and benzyl chlorides. These reactions require careful optimization of catalyst, base, and solvent to achieve satisfactory yields while maintaining the integrity of the cyclopropane ring.

The mechanistic pathway of cyclopropyl cross-coupling involves oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the cyclopropyltrifluoroborate and subsequent reductive elimination to form the carbon-carbon bond. The stability of the cyclopropyl group under these conditions is remarkable, with no observed ring-opening or rearrangement even under elevated temperatures. This robustness enables the use of more forcing conditions when necessary to achieve complete conversion of challenging substrates.

Copper-catalyzed cross-coupling methodologies offer complementary reactivity profiles for cyclopropyl group installation. The Ullmann-type coupling of cyclopropyl halides with aryl nucleophiles proceeds under different mechanistic pathways compared to palladium catalysis, often providing orthogonal selectivity and functional group tolerance. These methodologies prove particularly useful for substrates that are incompatible with palladium-based systems or when cost considerations favor copper catalysis.

Photoredox-Mediated Ring-Opening Mechanisms

Photoredox catalysis has emerged as a transformative methodology for the controlled ring-opening and functionalization of cyclopropyl compounds, including cyclopropyl 2-fluorobenzyl ketone derivatives. The unique electronic properties of cyclopropanes make them excellent substrates for single-electron oxidation processes, generating reactive radical cation intermediates that undergo selective ring-opening reactions.

The photoredox-catalyzed oxo-amination of aryl cyclopropanes represents a particularly elegant application of this methodology, enabling the construction of β-amino ketone derivatives through controlled ring-opening. The transformation proceeds through one-electron oxidation of the cyclopropane substrate to generate a radical cation intermediate, which undergoes nucleophilic attack by amine nucleophiles with concomitant ring-opening. The use of dioxygen as both an oxidant for catalyst regeneration and for oxygen incorporation provides a sustainable and atom-economical approach to these valuable synthetic intermediates.

Mechanistic studies of photoredox-mediated cyclopropane ring-opening reveal an SN2-like nucleophilic attack mechanism that proceeds through highly organized transition states. The regioselectivity of ring-opening is governed by the electronic properties of the substituents, with electron-withdrawing groups directing cleavage to generate the most stable carbocation intermediate. This predictable regioselectivity enables rational design of substrates to achieve desired functionalization patterns.

The substrate scope of photoredox cyclopropane ring-opening encompasses a wide range of electronically unbiased cyclopropanes, representing a significant advancement over traditional Lewis acid-catalyzed methods that typically require heavily functionalized donor-acceptor cyclopropanes. Aryl-substituted cyclopropanes prove particularly suitable substrates, with the aromatic system providing the necessary electronic activation for single-electron oxidation while maintaining structural stability under the reaction conditions.

Triple catalysis systems combining photoredox catalysis with Lewis acid and copper catalysis enable highly selective ring-opening cyanation reactions of cyclopropyl ketones. This unprecedented catalytic manifold merges three distinct catalytic cycles to achieve selective carbon-carbon bond cleavage and subsequent cyanide incorporation. The Lewis acid component activates the ketone functionality, while the copper catalyst facilitates cyanide transfer, and the photoredox catalyst provides the necessary single-electron oxidation to initiate ring-opening.

The mechanistic complexity of triple catalysis systems requires careful optimization of catalyst loading, reaction temperature, and solvent selection to achieve optimal performance. The balance between the three catalytic cycles must be precisely maintained to prevent unproductive side reactions and ensure high selectivity for the desired ring-opening pathway. Photochemical conditions using visible light sources provide mild reaction conditions that preserve sensitive functional groups while enabling efficient catalyst turnover.

Biocatalytic approaches to cyclopropane synthesis and manipulation represent an emerging area of research with significant potential for the preparation of cyclopropyl 2-fluorobenzyl ketone derivatives. Modified myoglobin variants have been engineered to catalyze highly stereoselective cyclopropanation reactions using diazoketone reagents. The engineered enzyme Mb(H64G,V68A) demonstrates remarkable substrate tolerance, accepting various diazoketone reagents to generate diverse cyclopropyl ketones with excellent diastereo- and enantioselectivity.

The development of chemoenzymatic strategies for cyclopropyl ketone synthesis represents a convergence of traditional organic synthesis with modern protein engineering. These approaches enable the stereoselective assembly and structural diversification of cyclopropane scaffolds under mild, environmentally benign conditions. The high stereoselectivity achievable through enzymatic catalysis provides access to enantiomerically pure products that would be challenging to obtain through traditional chemical methods.

Advanced photoredox methodologies continue to expand the scope of cyclopropane functionalization reactions. The development of dual catalytic systems combining photoredox catalysis with transition metal catalysis enables new bond-forming reactions that proceed through radical intermediates. These methodologies provide complementary reactivity to traditional ionic mechanisms and often proceed under milder conditions with enhanced functional group tolerance.

Thienopyridine Prodrug Development Pathways

Cyclopropyl 2-fluorobenzyl ketone serves as the foundational scaffold in prasugrel’s synthetic pathway, enabling a streamlined "one-pot" condensation process. The ketone reacts with α-bromo-2-fluorobenzyl derivatives to form the critical α-keto intermediate, which undergoes nucleophilic substitution with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine [3] [7]. This step eliminates the need for hydroxyl protection-deprotection sequences, reducing synthetic complexity and improving yields (>80% in optimized protocols) [3].

Key synthetic advantages include:

- Solvent Optimization: Replacement of high-boiling toxic solvents (e.g., DMF, toluene) with eco-friendly alternatives like ethyl acetate [3].

- Stereochemical Control: The cyclopropyl group’s rigid conformation prevents racemization during coupling reactions, ensuring enantiomeric purity >99% [7].

- Scale-Up Efficiency: Patent WO2012001486 details a bromination-free route using cyclopropyl cyanide and 2-fluorobenzyl bromide, achieving kilogram-scale production with <0.5% impurities [7].

Table 1: Comparative Synthetic Routes for Prasugrel Intermediate

| Method | Reagents | Yield (%) | Purity (%) | Citation |

|---|---|---|---|---|

| Classical Bromination | Br2/CHCl3 | 65 | 98.2 | [3] |

| Cyanide Coupling | Cyclopropyl CN/K2CO3 | 88 | 99.5 | [7] |

| One-Pot Condensation | NaH/THF | 92 | 99.8 | [3] |

P2Y12 Receptor Antagonist Design Principles

The ketone’s 2-fluorobenzyl moiety directly influences prasugrel’s binding to the P2Y12 receptor’s hydrophobic pocket. X-ray crystallography studies reveal:

- Fluorine Interactions: The ortho-fluorine atom forms a 2.9 Å hydrogen bond with Tyr105, enhancing binding affinity (Ki = 2.1 nM vs. 18 nM for non-fluorinated analogs) [4] [5].

- Cyclopropyl Rigidity: The strained cyclopropane ring induces a 120° dihedral angle between the ketone and benzyl groups, optimally positioning the molecule for CYP450-mediated oxidation [6].

Design Innovations Enabled by the Ketone:

- Metabolic Stability: The cyclopropyl group’s electron-withdrawing nature slows hepatic esterase-mediated hydrolysis, extending half-life to 7 hours vs. 0.5 hours for acetylated analogs [5] [6].

- Receptor Occupancy: Molecular dynamics simulations show 95% P2Y12 occupancy within 30 minutes post-activation, compared to 50% for clopidogrel [4] [5].

Prodrug Activation Metabolic Engineering

The ketone’s structure dictates prasugrel’s unique two-step activation:

- Esterase Hydrolysis: Intestinal carboxylesterase-2 cleaves the acetate group, forming the thiolactone intermediate (tmax = 15 minutes) [6].

- CYP450 Oxidation: CYP3A4/2B6 oxidize the thiolactone’s sulfur atom, generating the active sulfenic acid metabolite (C16H14FNO3S) [4] [6].

Table 2: Metabolic Activation Comparative Analysis

| Parameter | Prasugrel | Clopidogrel |

|---|---|---|

| Activation Steps | 2 (1 CYP-dependent) | 3 (2 CYP-dependent) |

| Active Metabolite t1/2 | 7 hours | 0.5 hours |

| CYP2C19 Polymorphism Impact | None | 40% Reduced Efficacy |

The ketone’s fluorine atom prevents unwanted CYP2C19 interactions, eliminating the "poor metabolizer" phenotype seen in 30% of clopidogrel users [4] [5]. Plasma concentrations of the active metabolite reach 350 ng/mL within 30 minutes of a 60 mg dose, achieving 80% platelet inhibition [5] [6].

Platelet Aggregation Inhibition Molecular Dynamics

The molecular dynamics of platelet aggregation inhibition involving cyclopropyl 2-fluorobenzyl ketone centers on its role as a crucial intermediate in the biosynthesis of prasugrel, a potent antiplatelet agent. The compound serves as a key precursor in the formation of the active metabolite that ultimately inhibits platelet aggregation through irreversible binding to the P2Y12 receptor .

Conformational Changes in P2Y12 Receptor

Molecular dynamics simulations have revealed significant conformational changes in the P2Y12 receptor upon antagonist binding. The receptor undergoes dramatic structural rearrangements, with the binding pocket expanding from an initial volume of 172.34 ų to an average of 661.55 ų when bound to antagonist compounds [2]. This expansion is attributed to the outward movement of transmembrane helices I and VII, coupled with the adoption of a more open conformation by extracellular loop 2 (EL2) [2].

The system stabilization dynamics differ significantly between active and inactive receptor forms. The active form of P2Y12 requires approximately 7 nanoseconds to achieve equilibrium, while the inactive form requires 12 nanoseconds for stabilization [2]. These temporal differences reflect the distinct conformational landscapes of the receptor states and their respective binding interactions.

Binding Affinity and Energetics

The binding affinity calculations using the MM-PBSA approach demonstrate that antagonist compounds exhibit similar binding energies to both active and inactive forms of the P2Y12 receptor. The binding affinity to the active form (4PXZ) is -43.52 kcal/mol, while the inactive form (4NTJ) shows a comparable affinity of -41.68 kcal/mol [2]. This near-equivalent binding strength suggests that the inhibitory mechanism involves stabilization of the inactive receptor conformation rather than preferential binding to a specific state.

Membrane Environment Effects

The membrane environment plays a crucial role in modulating ligand-binding propensity. All-atom molecular dynamics simulations in different membrane environments demonstrate that binding affinity systematically increases with membrane rigidity [3]. This membrane-dependent binding enhancement affects all ligands tested, including adenosine diphosphate, 2-methylthioadenosine diphosphate, and various synthetic antagonists [3].

| Parameter | Value | Methodology | Reference |

|---|---|---|---|

| Agonist-bound P2Y12 binding pocket volume | 172.34 ų (initial) → 661.55 ų (expanded) | Molecular dynamics simulation | Al-Najjar et al. (2023) [2] |

| Antagonist-bound P2Y12 binding pocket volume | 1203.82 ų (average) | Molecular dynamics simulation | Al-Najjar et al. (2023) [2] |

| System stabilization time (active form) | 7 ns | RMSD analysis | Al-Najjar et al. (2023) [2] |

| System stabilization time (inactive form) | 12 ns | RMSD analysis | Al-Najjar et al. (2023) [2] |

| Binding affinity (active form) | -43.52 kcal/mol | MM-PBSA calculation | Al-Najjar et al. (2023) [2] |

| Binding affinity (inactive form) | -41.68 kcal/mol | MM-PBSA calculation | Al-Najjar et al. (2023) [2] |

Receptor Dynamics and Protein Flexibility

The internal protein dynamics, strongly modulated by the lipid environment, prove crucial for correct assessment of ligand binding to P2Y12 [3]. The receptor exhibits significant conformational flexibility, with bulky nucleotide ligands able to access binding pockets of both agonist and antagonist-bound conformations through protein dynamic assistance [3]. This flexibility represents a key mechanistic feature that enables the receptor to accommodate diverse ligand structures while maintaining specificity.

Thiolactone Metabolite Formation Pathways

The formation of thiolactone metabolites from cyclopropyl 2-fluorobenzyl ketone involves complex enzymatic pathways that are essential for the bioactivation of prasugrel. The metabolic transformation occurs through multiple competing pathways, each with distinct enzymatic requirements and mechanistic features [4] [5].

Primary Esterase-Catalyzed Pathway

The initial transformation involves rapid hydrolysis of prasugrel by intestinal esterases and carboxylesterases to form the thiolactone intermediate R-95913 [6]. This esterase-catalyzed hydrolysis occurs efficiently with a formation rate of 55.2 ± 15.4 μmol/min/mg protein, representing a coefficient of variation of 28% [7]. The reaction does not require cofactors and proceeds rapidly in the intestinal environment during absorption [8].

Cytochrome P450-Mediated Oxidation

The major pathway for thiolactone ring opening involves cytochrome P450-dependent oxidation, primarily mediated by CYP3A4 and CYP2B6 [6]. This oxidative process converts the thiolactone R-95913 to the active metabolite R-138727 with a formation rate of 8.68 ± 6.64 μmol/min/mg protein and a coefficient of variation of 76% [7]. The reaction requires NADPH and molecular oxygen as cofactors [9].

Thioesterase-Mediated Hydrolysis

A minor competing pathway involves thioesterase-catalyzed hydrolysis of the thiolactone, mediated by paraoxonase-1 (PON-1) [4]. This pathway leads to the formation of an endo thiol isomer, in which the double bond migrates from an exocyclic to an endocyclic position in the piperidine ring [4]. The reaction requires calcium ions and is inhibited by paraoxon [4].

Sulfenic Acid Intermediate Formation

The cytochrome P450-mediated pathway proceeds through the formation of a reactive sulfenic acid intermediate [9]. This intermediate has been successfully trapped using dimedone, and the corresponding adducts have been characterized by mass spectrometry and NMR spectroscopy [9]. The sulfenic acid formation represents a critical step in the bioactivation mechanism, as it serves as the precursor to the pharmacologically active thiol metabolite [10].

Thiolactone Sulfoxide Intermediates

Recent research has identified thiolactone sulfoxides as reactive bis-electrophilic intermediates in the bioactivation process [11]. These intermediates can be trapped by various nucleophiles, including amines, thiols, and cyclopentane-1,3-dione [11]. The formation of bis-adducts incorporating two nucleophile molecules provides evidence for the bis-electrophilic nature of these intermediates [11].

| Pathway | Enzyme | Product | Efficiency | Cofactor Requirements |

|---|---|---|---|---|

| Esterase-catalyzed hydrolysis | Intestinal esterases/carboxylesterases | Thiolactone (R-95913) | 55.2 ± 15.4 μmol/min/mg protein | None |

| Cytochrome P450 oxidation (Major) | CYP3A4, CYP2B6 | Active thiol (R-138727) | 8.68 ± 6.64 μmol/min/mg protein | NADPH, O₂ |

| Thioesterase hydrolysis (Minor) | PON-1 (Paraoxonase-1) | Endo thiol isomer | Ca²⁺ dependent | Ca²⁺ |

| Sulfenic acid formation | P450-dependent | Sulfenic acid intermediate | Water nucleophilic attack | Water |

| Thiolactone sulfoxide intermediate | P450-dependent | Thiolactone sulfoxide | Bis-electrophile formation | NADPH |

Stereochemical Considerations

The bioactivation process involves stereochemical complexity, with the formation of both cis and trans thiol isomers under specific conditions [12]. The trans thiols are formed only when microsomal incubations are performed in the presence of thiols such as glutathione, N-acetylcysteine, and mercaptoethanol [12]. The intermediate formation of thioesters results from the reaction of glutathione with thiolactone sulfoxide metabolites, which is responsible for trans thiol formation [12].

Adenosine Diphosphate Receptor Binding Kinetics

The adenosine diphosphate (ADP) receptor binding kinetics represent a fundamental aspect of platelet aggregation regulation, with cyclopropyl 2-fluorobenzyl ketone derivatives ultimately targeting this system through their conversion to active metabolites that interact with P2Y12 receptors [13] [14].

P2Y12 Receptor Characteristics

The P2Y12 receptor functions as a Gi-coupled G protein-coupled receptor (GPCR) that serves as the primary chemoreceptor for adenosine diphosphate on platelet surfaces [14]. The receptor exhibits high-affinity binding to ADP with kinetic parameters showing a Km of 21-30 μM under physiological conditions [15]. This receptor mediates the inhibition of adenylyl cyclase and activation of phosphatidylinositol 3-kinase (PI3K) pathways [16].

Receptor Synergy and Cooperation

ADP-mediated platelet activation requires the synergistic interaction between P2Y12 and P2Y1 receptors [16]. The P2Y1 receptor, which is Gq-coupled, is essential for the initiation of ADP-evoked inward currents through phospholipase C β activation and inositol 1,4,5-triphosphate-mediated calcium mobilization [16]. The P2Y12 receptor provides synergistic amplification through PI3K activation, enhancing both P2Y1 and P2X1 receptor-dependent currents [16].

Desensitization Mechanisms

The ADP receptors exhibit distinct desensitization mechanisms that regulate their responsiveness. P2Y12 receptors undergo desensitization through G protein-coupled receptor kinase (GRK) 2 and GRK6-mediated processes [17]. In contrast, P2Y1 receptor desensitization is largely dependent on protein kinase C (PKC) activity [17]. These differential desensitization mechanisms allow for independent regulation of receptor sensitivity to ADP stimulation.

Binding Kinetics and Temporal Dynamics

The binding kinetics of ADP to P2Y12 receptors follow hyperbolic kinetics consistent with single enzyme predominance [15]. Correlation analyses reveal strong relationships between active metabolite formation and CYP3A-mediated processes [15]. The temporal dynamics of receptor activation show that ADP stimulation produces transient inward currents that decay to sustained phases with superimposed repetitive transient currents [16].

Molecular Interaction Patterns

Molecular docking studies reveal that P2Y12 antagonists interact with the receptor through multiple binding modes [18]. The compounds bind in the intracellular region of the P2Y12 receptor, closer to the C-terminal region [18]. Hydrogen bond formation occurs between antagonist functional groups and amino acid residues including ARG128, THR132, GLU1004, ASP1005, and GLU1008 [18]. The binding distances range from 1.7 Å to 2.1 Å, indicating strong molecular interactions [18].

Receptor Internalization and Trafficking

The P2Y12 receptor undergoes rapid internalization following activation, which is mediated by ADP ribosylation factor 6 (ARF6) [19]. This internalization process is essential for receptor resensitization and requires the nucleoside diphosphate kinase Nm23-H1, which facilitates dynamin-dependent fission of coated vesicles during endocytosis [19]. The internalization mechanism represents a crucial regulatory component of receptor function and platelet ADP responsiveness.

| Receptor Subtype | Ligand Affinity | Downstream Signaling | Desensitization Mechanism | Kinetic Parameters | Functional Role |

|---|---|---|---|---|---|

| P2Y12 (Gi-coupled) | High (primary ADP response) | Adenylyl cyclase inhibition, PI3K activation | GRK2/GRK6-mediated | Km = 21-30 μM | Primary aggregation amplification |

| P2Y1 (Gq-coupled) | Essential for ADP currents | PLCβ activation, IP₃-mediated Ca²⁺ release | PKC-dependent | Cooperative with P2Y12 | Initial Ca²⁺ mobilization |

| P2X1 (Ion channel) | ATP-selective | Na⁺/Ca²⁺ influx | Rapid inactivation | Fast kinetics | Secreted ATP response |

Pharmacological Implications

The binding kinetics and receptor interactions have direct implications for the pharmacological activity of compounds derived from cyclopropyl 2-fluorobenzyl ketone [20]. The active metabolite R-138727 irreversibly binds to P2Y12 receptors, preventing the activation of the GPIIb/IIIa receptor complex and thereby inhibiting platelet aggregation and thrombus formation . The irreversible nature of this binding ensures sustained antiplatelet effects even after the compound is cleared from circulation.

Clinical Significance